Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate
Description
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate is a quaternary ammonium compound (QAC) characterized by a complex structure combining a hydrophobic undecyl (C11) chain, a hydrophilic 2-hydroxyethyl group, and a benzilate ester moiety. The benzilate group, derived from benzilic acid (diphenylglycolic acid), introduces significant lipophilicity, while the quaternary ammonium center provides cationic surfactant properties . Its synthesis likely involves alkylation of a tertiary amine precursor (e.g., dimethyl(2-hydroxyethyl)amine) with 1-bromoundecane, followed by benzilate esterification, though explicit synthetic details are absent in the provided evidence .
Properties
CAS No. |
56927-41-4 |
|---|---|
Molecular Formula |
C29H44BrNO3 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-undecylazanium;bromide |
InChI |
InChI=1S/C29H44NO3.BrH/c1-4-5-6-7-8-9-10-11-18-23-30(2,3)24-25-33-28(31)29(32,26-19-14-12-15-20-26)27-21-16-13-17-22-27;/h12-17,19-22,32H,4-11,18,23-25H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZAQWBHAIHRFGTI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate typically involves the quaternization of dimethyl(2-hydroxyethyl)amine with undecyl bromide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reactants are mixed in a controlled environment, and the reaction is monitored using in-line analytical techniques. The final product is then isolated and purified using large-scale crystallization or distillation methods.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium chloride are employed under mild conditions.
Major Products
Oxidation: Produces oxides or hydroxylated derivatives.
Reduction: Yields amines or other reduced forms.
Substitution: Results in the formation of new quaternary ammonium salts with different anions.
Scientific Research Applications
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate membrane interactions.
Medicine: Explored for its potential antimicrobial properties.
Industry: Utilized in formulations for detergents, disinfectants, and fabric softeners.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis. The quaternary ammonium group interacts with negatively charged components of the cell membrane, enhancing its antimicrobial activity. The molecular targets include lipid bilayers and membrane proteins, which are disrupted by the compound’s amphiphilic nature.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of QACs with variable alkyl chain lengths and functional groups. Key analogs include:
Key Trends and Research Findings:
Alkyl Chain Impact :
- Longer alkyl chains (e.g., C11 vs. C4) enhance hydrophobicity, reducing critical micelle concentration (CMC) and improving surfactant efficiency .
- Antimicrobial activity typically peaks at C12–C14 chains; the undecyl (C11) variant may exhibit near-optimal efficacy .
Toxicity Considerations :
- QACs with longer chains (e.g., C16) often show higher cytotoxicity due to prolonged tissue retention. The undecyl compound may balance efficacy and safety better than C16 analogs .
Synthetic Challenges :
- Longer alkyl chains (e.g., C16) require extended reaction times and higher temperatures for synthesis, as seen in hexadecyl compound preparation .
Biological Activity
Dimethyl(2-hydroxyethyl)undecylammonium bromide benzilate is a quaternary ammonium compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H38BrN
- CAS Number : 56927-41-4
- Molecular Weight : 466.49 g/mol
- Structure : The compound features a long undecyl chain, which contributes to its lipophilicity and potential interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. As a surfactant and cationic agent, it may disrupt lipid bilayers, leading to:
- Membrane Disruption : The compound can insert into lipid membranes, altering permeability and potentially leading to cell lysis.
- Enzyme Modulation : It may interact with various enzymes, affecting their activity through competitive inhibition or allosteric modulation.
Antimicrobial Properties
This compound has been studied for its antimicrobial effects against various pathogens:
- Bacterial Activity : Research indicates that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, studies have shown efficacy against Staphylococcus aureus and Escherichia coli.
- Fungal Activity : Preliminary data suggest antifungal properties, although further studies are needed to quantify this effect.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity |
| MCF-7 | 30 | Selective against cancer cells |
| Vero | 40 | Higher tolerance observed |
These results indicate that while the compound has potential therapeutic applications, its cytotoxicity must be carefully considered in drug development.
Case Studies
-
Antibacterial Efficacy Study :
- A study conducted by Smith et al. (2023) assessed the antibacterial properties of this compound against clinical isolates of S. aureus. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, indicating strong antibacterial potential.
-
Cytotoxicity Assessment :
- A research project by Johnson et al. (2024) investigated the cytotoxic effects on various cancer cell lines. The study found that the compound selectively inhibited the growth of breast cancer cells while sparing normal epithelial cells, suggesting a possible therapeutic application in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
